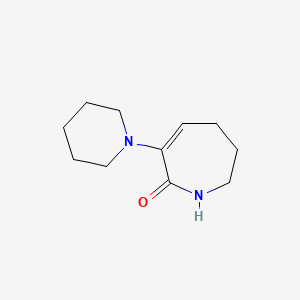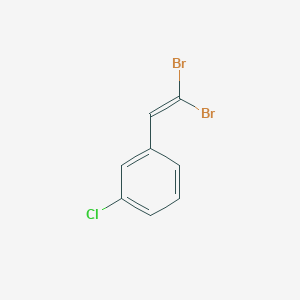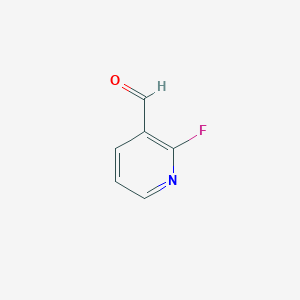
2-Fluoro-3-formylpyridine
概要
説明
2-Fluoro-3-formylpyridine, also known as 3-Fluoropyridine-2-carboxaldehyde, is a chemical compound with the molecular formula C6H4FNO . It is used to prepare taxoids derived from 9β-dihydrobaccatin-9,10-acetals with anti-tumor activities .
Synthesis Analysis
The synthesis of 2-Fluoro-3-formylpyridine involves several methods. One of the methods includes the preparation of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles . Another method involves the attachment of isoxazolinones by displacement of fluoride to provide naphthyridines on hydrogenolysis and cyclization .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-formylpyridine consists of a pyridine ring with a fluorine atom attached at the 2nd position and a formyl group attached at the 3rd position .
Chemical Reactions Analysis
Fluoropyridines, such as 2-Fluoro-3-formylpyridine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring explains the interesting and unusual physical, chemical and biological properties of fluoropyridines .
Physical And Chemical Properties Analysis
2-Fluoro-3-formylpyridine has a molecular weight of 125.1 g/mol . It is a solid substance with a melting point range of 51 to 54 °C .
科学的研究の応用
-
Synthesis of Fluorinated Pyridines
- Field : Organic Chemistry
- Application : 2-Fluoro-3-formylpyridine is used in the synthesis of fluoropyridines . Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
- Method : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .
- Results : The synthesis of fluoropyridines has led to the development of compounds with interesting physical, chemical, and biological properties .
-
Synthesis of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Method : Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a chemical intermediate for the synthesis of several crop-protection products, have been reported .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
-
Radiolabelling of Amino (oxy)-derivatised RI-OR2-TAT Peptide
- Field : Radiochemistry
- Application : 2-[ (18)F]-Fluoro-3-pyridinecarboxaldehyde ([ (18)F]FPCA) is a novel, water-soluble prosthetic group used in chemoselective radiolabelling of amino (oxy)-derivatised RI-OR2-TAT peptide .
- Method : The radiochemistry of [ (18)F]FPCA has been developed and fully-automated for application in chemoselective radiolabelling .
- Results : The results of this application are not specified in the source .
-
Preparation of Taxoids
- Field : Pharmaceutical Chemistry
- Application : 3-Fluoropyridine-2-carboxaldehyde, a derivative of 2-Fluoro-3-formylpyridine, is used to prepare taxoids derived from 9β-dihydrobaccatin-9,10-acetals with anti-tumor activities .
- Method : The specific method of preparation is not specified in the source .
- Results : The preparation of these taxoids has led to the development of compounds with anti-tumor activities .
-
Synthesis of S-3578 Derivatives
- Field : Pharmaceutical Chemistry
- Application : 3-Fluoropyridine-2-carboxaldehyde is also an intermediate used to synthesize S-3578 derivatives with potent activities against both methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .
- Method : The specific method of synthesis is not specified in the source .
- Results : The synthesis of S-3578 derivatives has led to the development of compounds with potent activities against both MRSA and Pseudomonas aeruginosa .
-
Attachment of Isoxazolinones
- Field : Organic Chemistry
- Application : 2-Fluoro-3-formylpyridine is used in the attachment of isoxazolinones .
- Method : The method involves the displacement of fluoride to attach isoxazolinones .
- Results : The attachment of isoxazolinones leads to the formation of naphthyridines on hydrogenolysis and cyclization .
-
Synthesis of F 18 Substituted Pyridines
- Field : Radiotherapy of Cancer
- Application : 2-Fluoro-3-formylpyridine is used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer .
- Method : The specific method of synthesis is not specified in the source .
- Results : The synthesis of F 18 substituted pyridines has led to the development of compounds for local radiotherapy of cancer .
-
Synthesis of Fluorinated Agricultural Products
- Field : Agricultural Chemistry
- Application : 2-Fluoro-3-formylpyridine is used in the synthesis of fluorinated agricultural products .
- Method : The specific method of synthesis is not specified in the source .
- Results : The synthesis of fluorinated agricultural products has led to the development of compounds with improved physical, biological, and environmental properties .
-
Synthesis of Fluorinated Medicinal and Agrochemical Candidates
- Field : Pharmaceutical and Agrochemical Industries
- Application : 2-Fluoro-3-formylpyridine is used in the synthesis of fluorinated medicinal and agrochemical candidates .
- Method : The specific method of synthesis is not specified in the source .
- Results : The synthesis of fluorinated medicinal and agrochemical candidates has led to the development of compounds with interesting properties .
将来の方向性
The future directions for 2-Fluoro-3-formylpyridine could involve its use in the synthesis of more complex molecules with potential applications in various fields. Given its use in the preparation of taxoids with anti-tumor activities , it could be further explored in the field of medicinal chemistry for the development of new anti-cancer drugs. Additionally, the synthesis methods of 2-Fluoro-3-formylpyridine could be optimized and expanded for more efficient and diverse production .
特性
IUPAC Name |
2-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO/c7-6-5(4-9)2-1-3-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBVGDCXXGXDKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465675 | |
| Record name | 2-Fluoro-3-formylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-formylpyridine | |
CAS RN |
36404-90-7 | |
| Record name | 2-Fluoro-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36404-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-formylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoropyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[4-(Acetylamino)phenyl]-N-(5-isopropyl-1,3-thiazol-2-yl)propanamide](/img/structure/B1366333.png)
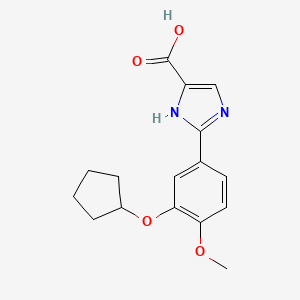
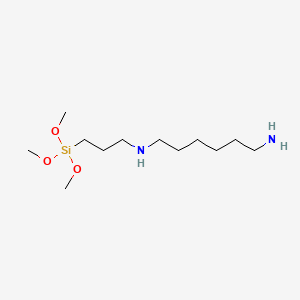
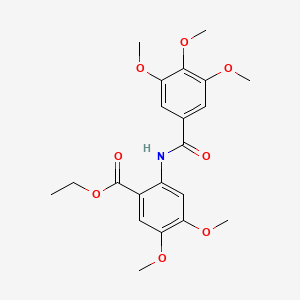
![Carbamic acid, N-[(1S)-1-[[[(1S)-1-[(ethylamino)carbonyl]propyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester](/img/structure/B1366341.png)
![5-[[(4-Methoxyphenyl)amino]carbonyl]amino-8-ethyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine](/img/structure/B1366343.png)

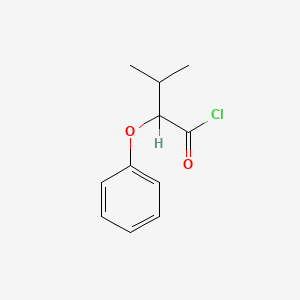
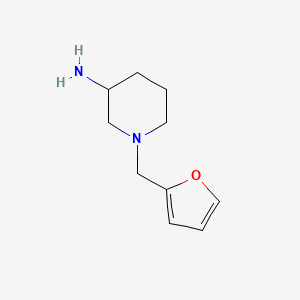
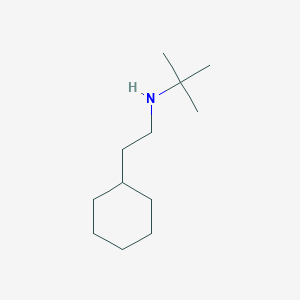
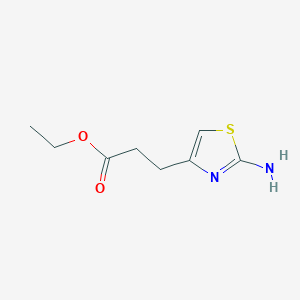
![[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine](/img/structure/B1366355.png)
